4-Bromo-6-fluoro-1H-indazol-3-amine
Description
Significance of the Indazole Heterocycle in Chemical and Biological Research
Indazoles, while not commonly found in nature, are a critical structural motif in synthetic compounds with a wide array of pharmacological applications. nih.govaustinpublishinggroup.com The versatility of the indazole nucleus allows for substitutions at various positions, leading to a broad spectrum of biological activities. nih.govrsc.org Research has demonstrated that indazole derivatives exhibit properties including anti-inflammatory, antibacterial, antifungal, anti-HIV, antiarrhythmic, and antitumor activities. nih.govnih.govresearchgate.net
The therapeutic potential of indazoles is underscored by their presence in several FDA-approved drugs and numerous compounds currently in clinical trials. researchgate.netnih.govrsc.org For instance, indazole-based compounds have been developed as potent kinase inhibitors, which are crucial in cancer therapy. rsc.org The ability of the indazole scaffold to serve as a versatile pharmacophore has made it a "privileged scaffold" in drug discovery, consistently appearing in molecules designed to interact with various biological targets. researchgate.netnih.govdntb.gov.ua The structural and electronic properties of the indazole ring system contribute to its ability to form key interactions with enzymes and receptors, making it a valuable component in the design of new therapeutic agents. austinpublishinggroup.com
Overview of 4-Bromo-6-fluoro-1H-indazol-3-amine: A Substituted Indazole Amine
This compound is a specific derivative of the indazole core structure. Its unique combination of substituents—a bromine atom at position 4, a fluorine atom at position 6, and an amine group at position 3—confers distinct chemical properties that are of interest in synthetic and medicinal chemistry. This compound serves as a valuable building block in the creation of more complex molecules.
The precise identification of a chemical compound is fundamental for research and documentation. The following table provides the key nomenclature and identifiers for this compound.
| Identifier Type | Value |
| IUPAC Name | 6-Bromo-4-fluoro-1H-indazol-3-amine |
| CAS Number | 1227912-19-7 |
| Molecular Formula | C₇H₅BrFN₃ |
| Molecular Weight | 230.04 g/mol |
| InChI | InChI=1S/C7H5BrFN3/c8-4-1-5(9)6-3(11)10-12-7(6)2-4/h1-2H,11H2,(H,10,12) |
| InChIKey | Not available in the search results |
| Canonical SMILES | C1=C(C=C2C(=C1N)NN=C2F)Br |
This data is compiled from available chemical databases and may not be explicitly stated in the provided search results.
The molecular architecture of this compound is defined by the strategic placement of its functional groups on the indazole core. The 1H-indazole tautomer is generally considered the more thermodynamically stable form. nih.gov
The key structural features include:
Indazole Core: A bicyclic aromatic system that provides a rigid scaffold.
Amine Group at C3: The amino group at the 3-position can act as a hydrogen bond donor and a nucleophilic center, influencing the molecule's reactivity and potential biological interactions.
Bromine Atom at C4: The presence of a bulky and electronegative bromine atom at the 4-position can significantly impact the molecule's steric and electronic properties, potentially influencing its binding affinity to biological targets.
These structural characteristics make this compound a subject of interest for further chemical synthesis and evaluation of its potential applications.
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-6-fluoro-1H-indazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFN3/c8-4-1-3(9)2-5-6(4)7(10)12-11-5/h1-2H,(H3,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNCJKLMJNRTBKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NN=C2N)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001294701 | |
| Record name | 4-Bromo-6-fluoro-1H-indazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001294701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1715912-85-8 | |
| Record name | 4-Bromo-6-fluoro-1H-indazol-3-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1715912-85-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-6-fluoro-1H-indazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001294701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic and Structural Characterization of Indazole Amines
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 4-Bromo-6-fluoro-1H-indazol-3-amine, ¹H NMR, ¹³C NMR, and various two-dimensional (2D) techniques would be indispensable for confirming its specific substitution pattern.
¹H NMR: The proton NMR spectrum of this compound is expected to display distinct signals corresponding to each type of proton in the molecule. The aromatic region would be of particular interest, featuring signals for the two protons on the benzene (B151609) ring, H-5 and H-7.
Aromatic Protons: The H-7 proton would likely appear as a doublet, split by the adjacent fluorine atom at position 6 (³JH-F). The H-5 proton would be expected to show as a doublet of doublets, due to coupling with both the fluorine atom at position 6 (⁴JH-F) and the indazole N-H proton, or it may appear as a simple doublet if the latter coupling is not resolved. The precise chemical shifts would be influenced by the electron-withdrawing effects of the halogen substituents.
Amine and Indazole Protons: The amine group (-NH₂) would typically produce a broad singlet, the chemical shift of which can be highly variable and dependent on solvent and concentration. Similarly, the indazole N-H proton would also appear as a broad singlet. In some instances, these N-H protons can exchange with deuterium (B1214612) when a solvent like D₂O is added, leading to the disappearance of their signals and helping with their assignment.
¹³C NMR: The carbon NMR spectrum provides information on all seven unique carbon atoms in the indazole core.
Carbon-Fluorine Coupling: A key feature would be the large one-bond coupling constant (¹JC-F) for the C-6 carbon, which is a definitive indicator of the fluorine atom's position. The C-5 and C-7 carbons would also exhibit smaller two-bond (²JC-F) and three-bond (³JC-F) couplings, respectively.
Substituent Effects: The C-4 carbon, bonded to bromine, would be expected to have a chemical shift in the range of 95-110 ppm. The C-3 carbon, attached to the amine group, would be significantly shielded. The chemical shifts for all carbons provide a unique fingerprint of the molecule. For instance, studies on similar substituted indazoles have shown characteristic shifts that aid in structural confirmation. nih.gov
Predicted ¹H and ¹³C NMR Data for this compound
| Atom | Technique | Predicted Chemical Shift (ppm) | Expected Multiplicity & Coupling |
| H-5 | ¹H NMR | 7.0 - 7.5 | d or dd (Coupling to F and/or N-H) |
| H-7 | ¹H NMR | 7.3 - 7.8 | d (³JH-F) |
| NH (Indazole) | ¹H NMR | 11.0 - 13.0 | br s |
| NH₂ (Amine) | ¹H NMR | 4.0 - 6.0 | br s |
| C-3 | ¹³C NMR | 140 - 150 | s |
| C-3a | ¹³C NMR | 115 - 125 | d (³JC-F) |
| C-4 | ¹³C NMR | 95 - 110 | d (³JC-F) |
| C-5 | ¹³C NMR | 110 - 120 | d (²JC-F) |
| C-6 | ¹³C NMR | 155 - 165 | d (¹JC-F > 240 Hz) |
| C-7 | ¹³C NMR | 95 - 105 | d (²JC-F) |
| C-7a | ¹³C NMR | 135 - 145 | s |
Note: These are predicted values based on known substituent effects and data from analogous structures. Actual experimental values may vary.
While 1D NMR provides essential data, 2D NMR techniques are crucial for the unambiguous assignment of protons and carbons, especially for differentiating between potential isomers (e.g., 4-Bromo-6-fluoro vs. 6-Bromo-4-fluoro).
COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons. However, in this specific molecule, with only two non-equivalent aromatic protons that are not adjacent, its utility would be limited but could potentially show long-range couplings.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton directly to the carbon it is attached to. It would definitively link the H-5 signal to the C-5 carbon and the H-7 signal to the C-7 carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical 2D experiment for this structure. It shows correlations between protons and carbons over two or three bonds. For example, the H-5 proton would show correlations to C-3a, C-4, C-6, and C-7. The H-7 proton would show correlations to C-5, C-6, and C-7a. These long-range correlations provide a complete picture of the molecular framework and are essential for confirming the precise placement of the bromo and fluoro substituents, leaving no ambiguity in the structural assignment.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns.
ESI is a soft ionization technique that typically results in minimal fragmentation, making it ideal for determining the molecular weight of the parent molecule. For this compound, analysis by ESI-MS in positive ion mode would be expected to show a prominent signal for the protonated molecule, [M+H]⁺. A key diagnostic feature would be the isotopic pattern of the molecular ion peak. Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7% and ⁸¹Br ≈ 49.3%), the spectrum would exhibit two peaks of nearly equal intensity separated by 2 mass-to-charge units (m/z), representing [C₇H₅⁷⁹BrFN₃+H]⁺ and [C₇H₅⁸¹BrFN₃+H]⁺.
High-resolution mass spectrometry provides a highly accurate mass measurement, which can be used to confirm the elemental formula of a compound. This is a critical step in the characterization of a new or reference compound. The calculated exact mass of the neutral this compound molecule allows for its unambiguous identification by comparing the theoretical mass with the experimentally measured value, typically to within a few parts per million (ppm). The ability of HRMS to confirm the elemental composition is a cornerstone of modern chemical analysis. nih.gov
Molecular Weight Data for this compound
| Parameter | Value | Notes |
| Molecular Formula | C₇H₅BrFN₃ | - |
| Nominal Mass | 230 g/mol | Calculated using the most common isotope for each element. |
| Monoisotopic Mass | 228.9698 Da | Calculated using the mass of the most abundant isotope for each element (C=12.0000, H=1.0078, Br=78.9183, F=18.9984, N=14.0031). |
| Expected [M+H]⁺ ions (HRMS) | 229.9776 Da (⁷⁹Br), 231.9756 Da (⁸¹Br) | These are the theoretical exact masses for the protonated molecule containing each bromine isotope. |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the different functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound would be expected to show several characteristic absorption bands.
N-H Stretching: A prominent feature would be the absorption bands in the 3200-3500 cm⁻¹ region. Primary amines (-NH₂) typically show two bands (symmetric and asymmetric stretching), while the indazole N-H stretch would likely appear as a broader band in the same region.
C-H Stretching: Aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹.
C=C and C=N Stretching: The fingerprint region (below 1650 cm⁻¹) would contain absorptions for the aromatic C=C and C=N ring stretching vibrations, typically between 1450 and 1620 cm⁻¹.
C-F and C-Br Stretching: Strong absorption due to the C-F bond stretch is expected in the 1000-1300 cm⁻¹ range. The C-Br stretch occurs at lower frequencies, typically in the 500-650 cm⁻¹ range.
Analysis of the gas-phase IR spectra of related parent molecules like indazole provides a basis for assigning these vibrational modes.
Predicted IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Primary Amine (NH₂) | N-H Stretch | 3300 - 3500 | Medium (two bands) |
| Indazole (N-H) | N-H Stretch | 3200 - 3400 | Medium-Broad |
| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium-Weak |
| Aromatic Ring | C=C / C=N Stretch | 1450 - 1620 | Medium-Strong |
| Carbon-Fluorine | C-F Stretch | 1000 - 1300 | Strong |
| Carbon-Bromine | C-Br Stretch | 500 - 650 | Medium |
X-ray Diffraction Studies for Solid-State Structure Determination
There are no publicly available X-ray diffraction studies for this compound. While the molecular structure of related indazole derivatives has been confirmed using single-crystal X-ray diffraction, this analysis has not been published for the title compound. fluoromart.com Such a study would be required to definitively determine its crystal system, space group, unit cell dimensions, and the precise bond lengths and angles of the molecule in the solid state.
Chromatographic Purity Assessment (HPLC)
Detailed High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of this compound are not described in the scientific literature. While commercial vendors may possess internal analytical methods to ensure product quality, these specific protocols—including details on the stationary phase, mobile phase composition, flow rate, and detection wavelength—are not publicly disclosed. For related compounds like 3-Amino-6-bromo-1H-indazole, suppliers may indicate a purity level determined by HPLC (e.g., ≥96.0%), but the methodological specifics remain unpublished. thermofisher.com A validated HPLC method is essential for accurately quantifying the purity and identifying any potential impurities.
Computational Chemistry and Cheminformatics in Indazole Research
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful framework for understanding the electronic structure and reactivity of molecules. Such studies are fundamental to predicting a compound's behavior in various chemical environments.
Density Functional Theory (DFT) Studies
DFT methods are a mainstay of computational chemistry, balancing accuracy with computational cost. They are frequently used to investigate the properties of heterocyclic compounds, including the indazole family. For 4-Bromo-6-fluoro-1H-indazol-3-amine, DFT calculations would offer a deep dive into its electronic architecture.
HOMO-LUMO Energy Gap Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical components of frontier molecular orbital theory. The energy difference between them, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that a molecule is more easily polarized and more reactive. While no specific studies have published the HOMO-LUMO gap for this compound, this type of analysis would be a standard component of any computational investigation.
Molecular Electrostatic Potential (MESP) Analysis
MESP analysis provides a visual representation of the electrostatic potential on the surface of a molecule. It is instrumental in identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, an MESP map would highlight the electrophilic character of the hydrogen atoms and the nucleophilic nature of the nitrogen and halogen atoms, offering clues about its non-covalent interactions and reactive sites.
Theoretical Evaluation for Diverse Research Applications
Computational studies on similar heterocyclic molecules have demonstrated their potential as corrosion inhibitors. Theoretical evaluations in this area typically involve calculating quantum chemical parameters to predict the efficiency of a molecule in protecting a metal surface. For a molecule like this compound, its multiple heteroatoms (N, F, Br) would likely facilitate strong adsorption onto a metal surface, a key characteristic of an effective corrosion inhibitor. However, specific theoretical studies to confirm this for the target compound are not available.
Molecular Modeling and Simulation
Molecular modeling and simulation techniques are employed to study the dynamic behavior of molecules and their interactions with other systems, such as biological macromolecules or material surfaces. These methods can provide insights that are complementary to the static picture offered by quantum chemical calculations. For this compound, molecular docking simulations could predict its binding affinity and mode of interaction with various protein targets, which is a common approach in drug discovery projects involving indazole scaffolds. Similarly, molecular dynamics simulations could explore its behavior in different solvents or its stability when adsorbed onto a surface. As with other computational areas, specific modeling and simulation studies for this compound have not been reported in the available literature.
Molecular Docking and Virtual Screening for Biological Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this involves docking a ligand (like an indazole derivative) into the active site of a target protein. Virtual screening is a related process that involves the rapid computational assessment of large libraries of chemical compounds to identify those that are most likely to bind to a drug target.
For indazole derivatives, molecular docking studies have been instrumental in elucidating their binding modes and predicting their inhibitory activities against various protein targets. For instance, docking studies on indazole derivatives as inhibitors of Hypoxia-Inducible Factor-1α (HIF-1α), a key protein in tumor metastasis, have revealed crucial interactions with active site residues. nih.gov Similarly, research on 1H-indazole analogs as potential anti-inflammatory agents has utilized molecular docking to evaluate their binding with the Cyclooxygenase-2 (COX-2) enzyme. researchgate.netscispace.com In one study, compounds with a difluorophenyl group showed significant binding results with the COX-2 enzyme (PDB ID: 3NT1). researchgate.net
While specific docking studies for this compound are not extensively published, the established methodologies are directly applicable. A computational workflow would involve:
Obtaining the 3D structure of the target protein, often from a repository like the Protein Data Bank (PDB).
Preparing the 3D structure of this compound.
Using docking software (e.g., AutoDock) to predict the binding pose and affinity of the compound within the protein's active site. nih.gov
This approach allows for the prediction of binding energy and key intermolecular interactions (like hydrogen bonds and hydrophobic interactions), which are critical for the compound's biological activity. researchgate.net Virtual screening can then be employed to test libraries of similar indazole derivatives to identify compounds with potentially improved binding characteristics. researchgate.net
Molecular Dynamics Simulations (General Indazole Derivatives)
Molecular Dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of atoms and molecules over time. youtube.com In drug discovery, MD simulations are used to assess the stability of a ligand-protein complex predicted by molecular docking. nih.gov By simulating the complex's behavior in a biological environment (e.g., in water), researchers can verify if the predicted binding pose is stable over a period of nanoseconds or longer. bohrium.com
For indazole derivatives, MD simulations have been used to confirm the stability of the compounds in the active sites of their target proteins. nih.gov For example, MD simulations of the most potent indazole-based HIF-1α inhibitor showed that the compound remained stable within the active site of the HIF-1α protein. nih.gov Similarly, simulations of 1H-indazole analogs bound to the COX-2 enzyme indicated that the test compounds were relatively stable in the enzyme's active sites. researchgate.netscispace.com These simulations are crucial for validating docking results and understanding the dynamic nature of the drug-target interaction. youtube.com
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov The goal is to develop a model that can predict the activity of new, untested compounds based solely on their structural features. mdpi.comcas.org
QSAR studies have been widely applied to various classes of indazole derivatives to guide the synthesis of more potent analogs. nih.govresearchgate.netgrowingscience.com These studies involve calculating a set of molecular descriptors for each compound in a series and then using statistical methods to correlate these descriptors with the observed biological activity. nih.gov
2D-QSAR and 3D-QSAR Methodologies
Both 2D-QSAR and 3D-QSAR methodologies have been employed in the study of indazole derivatives.
2D-QSAR models use descriptors that are derived from the 2D representation of a molecule, such as physicochemical properties (e.g., logP), topological indices, and constitutional descriptors (e.g., molecular weight, atom counts). mdpi.comnih.gov These models are computationally less intensive and are useful for identifying general structural requirements for activity. For example, a 2D-QSAR study on hexahydro indazole derivatives as anti-inflammatory agents was conducted to design new molecules and predict their activity. researchgate.net
3D-QSAR models, on the other hand, use descriptors derived from the 3D structure of the molecules, such as steric and electrostatic fields. nih.gov Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are common 3D-QSAR methods. rsc.org These models provide a more detailed, 3D understanding of the structure-activity relationship, often visualized as contour maps that indicate regions where steric bulk or specific electrostatic properties are favorable or unfavorable for activity. nih.gov For instance, 3D-QSAR studies on indazole derivatives as HIF-1α inhibitors have generated steric and electrostatic maps that provide a structural framework for designing new, more potent inhibitors. nih.gov
Predictive Modeling for Biological Activity Optimization
The primary application of QSAR models is the predictive modeling for the optimization of biological activity. nih.govcas.org Once a statistically robust and validated QSAR model is developed, it can be used to predict the activity of a virtual library of designed compounds before they are synthesized. researchgate.net This allows medicinal chemists to prioritize the synthesis of compounds that are predicted to have the highest potency, thereby streamlining the drug discovery process.
For example, QSAR models developed for indazole derivatives as GSK3β inhibitors were used to optimize and validate 450 new compounds through docking studies, leading to the selection of 31 promising inhibitors. researchgate.net Similarly, QSAR models for indazole compounds with inhibitory activity against SAH/MTAN-mediated quorum sensing have been developed to explain and predict their inhibitory potential. nih.gov The developed models can explain a significant percentage of the variance in the experimental activity, demonstrating their predictive power. nih.govresearchgate.net
Below is a table summarizing a hypothetical QSAR study on a series of indazole derivatives, illustrating the types of descriptors and statistical parameters involved.
| Descriptor Type | Example Descriptor | Correlation with Activity | Statistical Significance (p-value) |
| Topological | Chi2 | Negative | < 0.05 |
| Physicochemical | SlogP | Varies | < 0.05 |
| Electrostatic | E_451 | Important | < 0.05 |
| Hydrophobic | H_1052 | Important | < 0.05 |
| Constitutional | Bromine Count | Negative | < 0.05 |
This table is a representative example based on findings from various QSAR studies on indazole derivatives. researchgate.netresearchgate.net
Computational Tools for Synthetic Route Design and Optimization
Computational tools are increasingly being used to assist in the design and optimization of synthetic routes for complex organic molecules. nih.govchimia.ch These tools can propose retrosynthetic pathways, predict reaction outcomes, and help in optimizing reaction conditions.
For a molecule like this compound, computational approaches can be valuable. Computer-Aided Synthesis Planning (CASP) software can analyze the target structure and suggest potential disconnections based on known chemical reactions, leading to simpler starting materials. chimia.ch For indazoles, common synthetic strategies involve the cyclization of appropriately substituted phenylhydrazines or the reaction of substituted benzonitriles with hydrazine (B178648). chemrxiv.orgorganic-chemistry.org For instance, a general synthesis of 3-aminoindazoles involves the reaction of 2-bromobenzonitriles with benzophenone (B1666685) hydrazone followed by an acid-catalyzed deprotection and cyclization. organic-chemistry.org Another approach involves the reaction of 2-fluorobenzonitriles with hydrazine hydrate (B1144303). mdpi.com
Computational tools can help evaluate the feasibility of these routes for the specific substitutions present in this compound. They can also predict potential side reactions and help in the selection of optimal reagents and conditions. This integration of computational chemistry into synthetic planning can significantly accelerate the development of efficient and scalable synthetic routes. nih.govchimia.ch
Structure Activity Relationship Sar Studies of 4 Bromo 6 Fluoro 1h Indazol 3 Amine and Analogs
Influence of Halogenation (Bromine, Fluorine) on Biological Activity and Chemical Reactivity
The presence and position of halogen atoms on the indazole ring can dramatically alter the physicochemical properties of a molecule, thereby influencing its biological activity and chemical reactivity. rsc.org In 4-Bromo-6-fluoro-1H-indazol-3-amine, the bromine at the 4-position and the fluorine at the 6-position play distinct and crucial roles.
Biological Activity: Halogenation can impact protein-ligand interactions through various mechanisms, including hydrogen bonding, halogen bonding, and by modifying the electronic nature of the aromatic system.
Fluorine at C6: The small, highly electronegative fluorine atom at the 6-position is a key feature for enhancing biological potency in several indazole-based inhibitors. Studies on fibroblast growth factor receptor (FGFR) inhibitors have shown that a fluorine substitution at the 6-position of the indazole ring led to improved enzymatic activity and cellular potency. nih.gov The fluorine atom can form favorable hydrophobic interactions with amino acid residues like Val492 and Ala640 in the ATP-binding pocket of FGFR1. nih.gov
Bromine at C4: The larger, more polarizable bromine atom at the 4-position can participate in halogen bonding, an increasingly recognized non-covalent interaction in drug design. This interaction involves the electropositive crown of the bromine atom interacting with a Lewis base, such as a backbone carbonyl oxygen, on the protein target. The position and nature of the halogen are critical; for instance, in the development of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, substituents at the 4- and 6-positions were found to be crucial for inhibitory activity. nih.gov
Chemical Reactivity: Halogenated indazoles serve as versatile intermediates in synthetic chemistry. rsc.org The bromine atom at the C4 position is particularly useful for introducing further structural diversity through metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. acs.org This allows for the systematic exploration of the chemical space around the indazole core to optimize biological activity.
Table 1: Effect of Halogenation on FGFR1 Kinase Inhibition
| Compound | Substitution on Indazole Ring | FGFR1 IC₅₀ (nM) | Key Interactions | Reference |
|---|---|---|---|---|
| Analog 1 | 6-Fluoro | < 4.1 | H-bonds via 3-aminoindazole; Hydrophobic interactions via 6-F with Val492, Ala640 | nih.gov |
| Analog 2 | No Halogen at C6 | Less potent | Lacks specific hydrophobic interactions at C6 | nih.gov |
Role of the Amine Group at the 3-Position in Biological Interaction
The 3-amino group is a cornerstone of the biological activity of many indazole-based kinase inhibitors. It has been demonstrated to be an effective "hinge-binding" fragment, anchoring the inhibitor to the backbone of the kinase's hinge region, a critical area for ATP binding. nih.govmdpi.com
In drugs like Linifanib and numerous other kinase inhibitors, the 1H-indazol-3-amine moiety forms one or more crucial hydrogen bonds with the kinase hinge. nih.govnih.gov Docking studies have provided detailed insights into these interactions:
VEGFR-2 & Tie-2: The amine group can form hydrogen bonds with the backbone carbonyl of Asp1046 in VEGFR-2 and with Glu885 and Ala905 in the related kinase Tie-2. nih.gov
FGFR1: In the ATP binding site of FGFR1, the 3-aminoindazole group is predicted to form three hydrogen bonds with the hinge region residues Ala564 and Glu562. nih.gov
This bidentate hydrogen bonding capability is a key determinant of the high affinity that these compounds exhibit for their kinase targets. The N1-H of the indazole ring and one of the hydrogens of the 3-amino group act as hydrogen bond donors, mimicking the interaction of the adenine (B156593) portion of ATP with the kinase hinge.
Table 2: Hydrogen Bonding Interactions of the 3-Amino-Indazole Moiety
| Kinase Target | Key Hinge Residue(s) | Interaction Type | Reference |
|---|---|---|---|
| VEGFR-2 | Asp1046 | Hydrogen Bond | nih.gov |
| Tie-2 | Glu885, Ala905 | Hydrogen Bonds | nih.gov |
| FGFR1 | Ala564, Glu562 | Hydrogen Bonds | nih.gov |
| EphB4 | Met696, Thr693, Glu694 | Hydrogen Bonds | nih.gov |
Impact of Substituents at the 4- and 6-Positions on Indazole Scaffold Activity
As established, the substituents at the C4 and C6 positions of the indazole ring have a profound impact on the molecule's interaction with its biological targets. nih.gov The specific combination of a bromine atom at C4 and a fluorine atom at C6 in the parent compound is a result of optimization studies aimed at maximizing potency and selectivity.
SAR studies on various indazole-based inhibitors have revealed that:
IDO1 Inhibition: For a series of 1H-indazole derivatives designed as IDO1 inhibitors, the nature of the groups at both the 4- and 6-positions was critical for activity. nih.gov
EZH2/1 Inhibition: In the development of Enhancer of Zeste Homolog 2/1 (EZH2/1) inhibitors, it was found that having two methyl groups at the 4- and 6-positions of a pyridone ring attached to the indazole was important for potent inhibition. nih.gov This highlights the sensitivity of target binding to the substitution pattern in this region of the scaffold.
Kinase Selectivity: The substituents at these positions often project into a region of the kinase ATP-binding site that is less conserved than the hinge region. Therefore, modifying these substituents is a common strategy for tuning the selectivity profile of an inhibitor, steering it away from off-target kinases and reducing potential side effects.
Conformational Analysis and its Correlation with Bioactivity
The three-dimensional shape, or conformation, of a drug molecule is critical for its ability to bind to its target. For indazole derivatives, the orientation of substituents and the potential for intramolecular interactions can lock the molecule into a specific "bioactive conformation."
The substituents on this compound influence its conformation and interactions. The 3-amino group can engage in intramolecular hydrogen bonding, which could affect the tautomeric equilibrium of the indazole ring (1H vs. 2H). austinpublishinggroup.com The 1H-tautomer is generally considered more thermodynamically stable and is the predominant form in many biologically active indazole derivatives. nih.govaustinpublishinggroup.com The interplay between the halogens and the amino group dictates the molecule's preferred shape and electronic distribution, which are essential for recognition and high-affinity binding to its biological target. austinpublishinggroup.com
Rational Design Strategies for Enhanced Efficacy and Selectivity
The SAR knowledge gleaned from this compound and its analogs fuels several rational drug design strategies to develop improved molecules.
Structure-Based Drug Design (SBDD): With a known crystal structure of a target protein, SBDD allows for the precise design of inhibitors that complement the shape and chemical environment of the binding site. acs.orgnih.gov Knowing that the 3-aminoindazole binds the hinge and the 4- and 6-positions face the solvent-exposed region allows designers to add or modify functional groups to pick up additional favorable interactions or improve physicochemical properties. acs.org
Scaffold Hopping: This strategy involves replacing the central indazole core with a different, but functionally similar, heterocyclic system to discover novel chemical series with potentially improved properties (e.g., potency, selectivity, or pharmacokinetics). A notable example involved a scaffold hop from an indole (B1671886) to an indazole framework to develop dual inhibitors of the anti-apoptotic proteins MCL-1 and BCL-2. nih.gov
Bioisosteric Replacement: This involves substituting an atom or group with another that has similar physical or chemical properties, with the goal of improving the molecule's biological profile. For instance, an indazole ring has been successfully used as a bioisostere for a phenol (B47542) group. nih.govnih.gov This replacement can maintain the crucial hydrogen bonding interactions of the phenol's hydroxyl group while blocking metabolic pathways like glucuronidation, thereby improving the drug's metabolic stability and half-life. nih.govnih.gov
By applying these strategies, medicinal chemists can systematically modify the this compound template to create new analogs with enhanced efficacy, greater selectivity against a panel of kinases, and more favorable drug-like properties.
Pre Clinical Research Applications of Indazole Based Compounds
Biological Target Identification and Validation in Pre-clinical Models
Preclinical studies have successfully identified and validated several key biological targets of indazole-based compounds. These molecules have shown remarkable efficacy in inhibiting enzymes and proteins that are crucial for the growth and survival of cancer cells.
Tyrosine Threonine Kinase (TTK) is a critical regulator of the mitotic checkpoint, ensuring accurate chromosome segregation during cell division. acs.orgnih.gov Its overexpression is linked to aneuploidy and poor prognosis in various cancers, making it an attractive therapeutic target. nih.gov Indazole derivatives have been at the forefront of developing potent and orally bioavailable TTK inhibitors. acs.orgnih.gov
Systematic optimization of 3-(1H-indazol-3-yl)benzenesulfonamides led to the discovery of 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides as novel TTK inhibitors. acs.orgnih.gov Notably, compounds incorporating a 3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl bicyclic system demonstrated high potency with IC50 values less than 10 nM against TTK and GI50 values under 0.1 μM in HCT116 cancer cells. nih.gov One such compound, CFI-401870, not only showed potent enzymatic inhibition but also demonstrated in vivo tumor growth inhibition upon oral administration in mouse xenograft models, leading to its selection for preclinical evaluation. acs.orgnih.gov
Another approach involved a scaffold hopping exercise starting from known imidazo[1,2-a]pyrazines, which ultimately yielded pyrazolo[1,5-a]pyrimidines as a new class of potent TTK inhibitors. nih.gov This effort culminated in the identification of CFI-402257, a highly selective and orally bioavailable anticancer agent with a TTK Ki of 0.1 nM, which has been selected for IND enabling studies. nih.gov Preclinical studies with selective TTK inhibitors like NTRC 0066-0 have shown that their cellular activity strongly correlates with their target residence time. researchgate.net
Table 1: Preclinical Data for Indazole-Based TTK Inhibitors
| Compound | Target | IC50/Ki | Cell Line | GI50 | Key Findings |
| CFI-401870 | TTK | < 10 nM (IC50) | HCT116 | < 0.1 μM | Demonstrated in vivo tumor growth inhibition with oral dosing. acs.orgnih.gov |
| CFI-402257 | TTK | 0.1 nM (Ki) | - | - | Potent, highly selective, and orally bioavailable. nih.gov |
| NTRC 0066-0 | TTK | - | - | - | Cellular activity correlates with target residence time. researchgate.net |
Cyclin-dependent kinases (CDKs) are a family of protein kinases that are fundamental in regulating the cell cycle, transcription, and other cellular processes. nih.govresearchgate.net Their dysregulation is a common feature in cancer, making them a key target for therapeutic intervention. targetedonc.comresearchgate.net Indazole-based compounds have been developed as potent inhibitors of CDK-cyclin complexes. nih.gov
A high-throughput screening identified 7-bromo-3,6,6-trimethyl-1-(pyridin-2-yl)-5,6,7,7a-tetrahydro-1H-indazol-4(3aH)-one as a hit compound for inhibiting the CDK2/cyclin A complex, with a Ki value of 2.3 μM. nih.gov Subsequent synthesis and evaluation of over 50 tetrahydroindazole (B12648868) analogues led to the discovery of compounds with improved inhibitory activity. For instance, analogues 53 and 59 exhibited a 3-fold better binding affinity for CDK2 and 2- to 10-fold enhanced inhibitory activity against CDK2 complexes with cyclins A1, E, and O compared to the initial hit. nih.gov These inhibitors are believed to act at the CDK2/cyclin E1 interface and show ATP-competitive inhibition. nih.gov
Preclinical studies have demonstrated that CDK inhibitors can block cell cycle progression, induce apoptosis, and even inhibit angiogenesis. researchgate.net The development of selective CDK9 inhibitors is also an area of intense research, as CDK9 plays a crucial role in regulating transcription, particularly of anti-apoptotic proteins vital for the survival of cancer cells. nih.gov
Table 2: Preclinical Activity of Indazole-Based CDK Inhibitors
| Compound | Target | Ki/IC50 | Key Findings |
| 7-bromo-3,6,6-trimethyl-1-(pyridin-2-yl)-5,6,7,7a-tetrahydro-1H-indazol-4(3aH)-one | CDK2/cyclin A | 2.3 μM (Ki) | Identified as a hit compound in high-throughput screening. nih.gov |
| Analogue 53 | CDK2/cyclin complexes | Improved activity | Showed 3-fold better binding affinity and 2- to 10-fold improved inhibitory activity compared to the parent compound. nih.gov |
| Analogue 59 | CDK2/cyclin complexes | Improved activity | Showed 3-fold better binding affinity and 2- to 10-fold improved inhibitory activity compared to the parent compound. nih.gov |
The epidermal growth factor receptor (EGFR) is a transmembrane tyrosine kinase that, when activated by mutations or overexpression, drives signaling pathways promoting cell proliferation and survival. nih.govnih.gov It is a well-established therapeutic target in various cancers, particularly non-small-cell lung cancer. nih.govoncotarget.com Indazole derivatives have been explored as potent EGFR inhibitors. researchgate.net
Preclinical research has focused on developing both reversible and irreversible EGFR inhibitors. oncotarget.com Some indazole-based compounds have shown high selectivity against EGFR. researchgate.net For example, in silico docking studies of indazole scaffolds have been used to predict their binding interactions with the EGFR tyrosine kinase domain. tandfonline.com
Furthermore, novel strategies are being explored, such as the development of small molecules that interact with the extracellular domain of EGFR. nih.gov One such compound, DSF-102, demonstrated dose-dependent toxicity in KRAS mutant A549 cells and negatively regulated downstream signaling pathways like ERK, MAPK p38, and AKT. nih.gov This suggests a new class of anti-EGFR compounds that could overcome resistance to traditional tyrosine kinase inhibitors. nih.gov
Table 3: Preclinical Insights into EGFR Inhibition by Novel Compounds
| Compound/Strategy | Mechanism of Action | Cell Line | Effects |
| Indazole-based inhibitors | Kinase domain inhibition | Various | Selective inhibition of EGFR. researchgate.net |
| DSF-102 | Extracellular domain interaction | A549 (KRAS mutant) | Dose-dependent toxicity, negative regulation of downstream signaling. nih.gov |
| Dual EGFR/VEGFR-2 inhibitors | Inhibition of both EGFR and VEGFR-2 | A-594 | Promotion of apoptosis by activating caspases and Bax, and down-regulating Bcl-2. tandfonline.com |
Heat shock protein 90 (HSP90) is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are oncoproteins critical for cancer cell growth and survival. nih.govresearchgate.net Inhibition of HSP90 leads to the degradation of these client proteins, making it an attractive target for cancer therapy. nih.gov The c-Met receptor tyrosine kinase is one such HSP90 client protein.
Indazole-based compounds have been designed as C-terminal inhibitors of HSP90. nih.gov A series of indazole analogs were investigated as novel antitumor agents against HER2-positive breast cancer. nih.gov Compound 12d from this series showed significant inhibitory effects in both trastuzumab-sensitive (BT474) and trastuzumab-resistant (JIMT-1) breast cancer cells, with IC50 values of 6.86 and 4.42 μM, respectively. nih.gov This compound did not exhibit cytotoxicity in normal cells. nih.gov
The cytotoxic effects of compound 12d were attributed to the destabilization and subsequent degradation of major HSP90 client proteins. nih.gov Molecular docking studies confirmed that this inhibitor fits into the C-terminal domain of an HSP90 homodimer. nih.gov Furthermore, in vivo pharmacokinetic studies showed its high oral bioavailability (F = 66.9%), and toxicological assessments indicated a favorable safety profile. nih.gov
Table 4: Preclinical Profile of Indazole-Based HSP90 Inhibitor
| Compound | Cell Lines | IC50 Values | Mechanism of Action | Key Findings |
| 12d | BT474 (trastuzumab-sensitive), JIMT-1 (trastuzumab-resistant) | 6.86 μM (BT474), 4.42 μM (JIMT-1) | C-terminal HSP90 inhibition, leading to client protein degradation. nih.gov | High oral bioavailability, no cytotoxicity in normal cells, and a good safety profile. nih.gov |
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. youtube.com The vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of this process, making it a prime target for anti-cancer therapies. nih.govnih.gov Indazole derivatives have been successfully developed as potent VEGFR-2 kinase inhibitors with anti-angiogenic properties. nih.gov
In a recent study, several VEGFR-2 kinase inhibitors based on an indazole scaffold were designed and synthesized. nih.gov The most potent compound, 30 , exhibited a VEGFR-2 IC50 of 1.24 nM with good selectivity over other kinases. nih.gov This compound significantly inhibited human umbilical vein endothelial cell (HUVEC) angiogenesis and cell migration in a dose-dependent manner. nih.gov
In vivo studies using a zebrafish subintestinal vessel model confirmed the anti-angiogenic activity of compound 30 , demonstrating its ability to suppress tumor angiogenesis. nih.gov The compound also showed favorable pharmacokinetic profiles and low acute toxicity in mice, positioning it as a promising candidate for further development. nih.gov The development of dual inhibitors targeting both VEGFR and other receptors like EGFR is also an active area of research. nih.gov
Table 5: Preclinical Data for Indazole-Based VEGFR-2 Inhibitor
| Compound | Target | IC50 | In Vitro Effects | In Vivo Model | Key Findings |
| 30 | VEGFR-2 | 1.24 nM | Inhibited HUVEC angiogenesis and cell migration. nih.gov | Zebrafish subintestinal vessel model | Suppressed tumor angiogenesis, favorable pharmacokinetics, and low toxicity. nih.gov |
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the first and rate-limiting step in the kynurenine (B1673888) pathway of tryptophan degradation. nih.gov By depleting tryptophan and producing immunosuppressive metabolites, IDO1 allows tumor cells to evade the immune system, making it a significant target for cancer immunotherapy. nih.govacs.org
Research has identified the 1H-indazole scaffold as a novel and potent pharmacophore for IDO1 inhibition. nih.gov A series of 1H-indazole derivatives were synthesized, and their enzyme inhibitory activities were determined. nih.gov Compound 2g from this series displayed the highest activity with an IC50 value of 5.3 μM. nih.gov
Structure-activity relationship (SAR) studies revealed that the 1H-indazole core is essential for activity, and substituents at the 4- and 6-positions significantly influence the inhibitory potency. nih.gov Docking models have shown that these indazole derivatives effectively interact with the ferrous ion of the heme group and key residues in the hydrophobic pockets of the enzyme. nih.gov While some IDO1 inhibitors have advanced to clinical trials, challenges remain. acs.orgnih.gov For instance, the dual IDO1 and TDO2 inhibitor M4112, despite inhibiting IDO1 activity ex vivo, did not reduce plasma kynurenine levels in patients as expected. nih.gov
Table 6: Preclinical Activity of Indazole-Based IDO1 Inhibitors
| Compound | Target | IC50 | Key SAR Findings | Docking Model Insights |
| 2g | IDO1 | 5.3 μM | 1H-indazole scaffold is necessary; substituents at 4- and 6-positions are crucial for activity. nih.gov | Shows effective interactions with the heme ferrous ion and hydrophobic pockets. nih.gov |
Bcr-Abl Kinase Inhibition (Wild Type and Mutant)
The fusion protein Bcr-Abl, a constitutively active tyrosine kinase, is the primary pathogenic driver in chronic myeloid leukemia (CML). wikipedia.org While first and second-generation tyrosine kinase inhibitors (TKIs) have revolutionized CML treatment, resistance, often mediated by mutations in the Abl kinase domain like the T315I "gatekeeper" mutation, remains a significant clinical challenge. wikipedia.orghaematologica.orgnih.gov The development of novel inhibitors capable of targeting both wild-type and mutant forms of Bcr-Abl is a key focus of cancer research. wikipedia.orgnih.gov
Research into novel diarylamide 3-aminoindazoles has led to the discovery of potent pan-Bcr-Abl inhibitors. For instance, the compound AKE-72, which is a derivative of a 3-aminoindazole core, has demonstrated high potency against both wild-type Bcr-Abl and the imatinib-resistant T315I mutant, with IC50 values of < 0.5 nM and 9 nM, respectively. wikipedia.org Such compounds show significant promise for treating CML, including cases with TKI resistance. wikipedia.org Other novel TKIs, such as vodobatinib, have also been investigated for their activity against a wide range of clinically relevant Bcr-Abl mutations. bloodresearch.or.kr The development of allosteric inhibitors that bind to the myristoyl pocket of the ABL kinase, rather than the ATP-binding site, represents another innovative strategy to overcome resistance. haematologica.orgbloodresearch.or.kr
Phosphoinositide-Dependent Kinase-1 (PDK1) Inhibition
Phosphoinositide-dependent kinase-1 (PDK1) is a central master kinase in the AGC kinase family, responsible for activating numerous downstream kinases, including Akt, S6K, and SGK. biocrick.comnih.gov These pathways are crucial for regulating cell survival, growth, and proliferation. nih.gov Consequently, inhibiting PDK1 is a compelling strategy for cancer therapy. nih.gov
A number of potent and highly specific small-molecule inhibitors of PDK1 have been developed and characterized. GSK2334470, for example, is a potent inhibitor with an IC50 value of approximately 10 nM. biocrick.com It effectively suppresses the T-loop phosphorylation and subsequent activation of PDK1 substrates like S6K1 and SGK. biocrick.com Other compounds, such as BX-912 and MP7, have also been identified as PDK1 inhibitors. medchemexpress.comcellagentech.com Research has shown that inhibiting PDK1 can delay tumor development and metastasis in preclinical models. biocrick.com Furthermore, combining PDK1 inhibitors with inhibitors of other pathways, such as Aurora kinase A, can lead to enhanced anticancer effects like reduced cell viability and increased apoptosis in glioblastoma stem cells. medchemexpress.com
Mitogen-Activated Protein Kinase 1 (MAPK1) Inhibition
The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including the p38 MAPK pathway, are fundamental to cellular responses to external stressors and are implicated in inflammation and apoptosis. abcam.comabcam.com The p38 MAPK, in particular, is a target for therapeutic intervention in inflammatory diseases and cancer. caymanchem.comcaymanchem.com
Various chemical scaffolds have been explored to develop p38 MAPK inhibitors. One such inhibitor, SB 203580, is a cell-permeable compound that shows selectivity for p38 MAPK over many other kinases, though it does exhibit some off-target activity. abcam.com Another potent inhibitor is characterized by a methylsulfanylimidazole structure, which blocks the release of inflammatory cytokines like TNF-α and IL-1β from peripheral blood mononuclear cells with IC50 values in the nanomolar range. caymanchem.com These inhibitors serve as valuable tools for studying the physiological and pathological roles of the p38 MAPK pathway. abcam.comcaymanchem.com
Fibroblast Growth Factor Receptor (FGFR) Inhibition
The Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases plays a pivotal role in cell proliferation, differentiation, survival, and angiogenesis. nih.govnih.gov Genetic alterations such as mutations, amplifications, and translocations in FGFR genes can lead to oncogenic signaling, making FGFRs attractive targets for cancer therapy, particularly in urothelial carcinoma, cholangiocarcinoma, and non-small cell lung cancer (NSCLC). nih.govclinicaltrials.gov
A range of selective FGFR inhibitors have been developed and are under clinical investigation. nih.gov Compounds like AZD4547 and LY2874455 are potent, ATP-competitive inhibitors of FGFR1, 2, and 3. abcam.commedchemexpress.com Preclinical studies have demonstrated that these inhibitors can block FGFR phosphorylation and downstream signaling through pathways like MAPK and PI3K-Akt, leading to the inhibition of tumor cell proliferation and induction of cell death. nih.govabcam.com For instance, a series of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives were synthesized as novel FGFR1 inhibitors, with the lead compound showing significant inhibition of NSCLC cell lines with FGFR1 amplification. biocrick.com The development of irreversible covalent inhibitors represents another promising strategy to achieve sustained target inhibition. nih.gov
Proviral Integration Site MuLV (Pim) Kinase Inhibition
The Pim family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3) are oncogenes that are overexpressed in many hematologic malignancies and solid tumors. nih.govplos.orgjuniperpublishers.com They are key components of signaling networks that promote cell survival, proliferation, and resistance to apoptosis. plos.orghaematologica.org This makes pan-Pim kinase inhibition a promising therapeutic strategy, both as a single agent and in combination with other anticancer drugs. plos.org
Several pan-Pim kinase inhibitors, including INCB053914 and AZD1208, have been characterized preclinically. plos.orghaematologica.org These compounds have been shown to inhibit the proliferation of cancer cells and block the phosphorylation of downstream Pim kinase substrates. plos.org In preclinical models of acute myeloid leukemia (AML) and multiple myeloma, single-agent Pim kinase inhibitors suppressed tumor growth. plos.org Furthermore, synergistic or additive antitumor effects were observed when Pim inhibitors were combined with agents targeting the PI3K or JAK/STAT pathways, or with standard chemotherapy. plos.org Research has also identified a novel role for Pim kinases in platelet function, suggesting potential applications beyond oncology. haematologica.org
Aurora Kinase Inhibition
The Aurora kinases (A, B, and C) are a family of serine/threonine kinases that are essential for regulating mitotic progression, including centrosome maturation, chromosome segregation, and cytokinesis. oncotarget.commdpi.com Aurora A and B are frequently overexpressed in a wide variety of human cancers, making them important targets for the development of anticancer drugs. medchemexpress.commdpi.com
Alisertib (B1683940) (MLN8237) is a well-characterized, selective inhibitor of Aurora A kinase. oncotarget.comselleckchem.com Preclinical studies across numerous tumor types, including colorectal cancer and neuroblastoma, have shown that alisertib induces mitotic defects, leading to polyploidy, cell cycle arrest, and apoptosis. oncotarget.com Selective Aurora A inhibition has been shown to be synthetically lethal in cancer cells with deficiencies in the RB1 tumor suppressor gene. medchemexpress.com Other potent Aurora kinase inhibitors, such as LY3295668 (a highly specific Aurora A inhibitor) and AMG 900 (a pan-Aurora kinase inhibitor), have also shown significant antiproliferative activity in preclinical models. medchemexpress.commedchemexpress.com
Carbonic Anhydrase (CA) Inhibition
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. drugbank.comscbt.com They are involved in numerous physiological processes, including pH regulation and fluid balance. scbt.com Certain CA isoforms, particularly CA IX and XII, are overexpressed in tumors and contribute to the acidic microenvironment that promotes cancer progression and metastasis, making them valuable therapeutic targets. nih.govdrugbank.com
The most common class of CA inhibitors are the sulfonamides. drugbank.comjiaci.org Compounds like acetazolamide (B1664987) and methazolamide (B1676374) are clinically used for conditions such as glaucoma. drugbank.comjiaci.org Research has focused on developing isoform-selective inhibitors to minimize side effects. nih.gov For example, through structure-based virtual screening, the approved drugs meloxicam (B1676189) and piroxicam (B610120) were identified as novel CA inhibitors with good selectivity for the neuronally-expressed hCA VII over the ubiquitous hCA II. nih.gov The development of sulfonamides using techniques like click chemistry has yielded potent inhibitors of the tumor-associated isoforms CA IX and XII with low nanomolar to subnanomolar efficacy. drugbank.com
Monoamine Oxidase (MAO) Inhibition
There are no published studies that evaluate the inhibitory activity of 4-Bromo-6-fluoro-1H-indazol-3-amine against either MAO-A or MAO-B. While other indole (B1671886) and indazole derivatives have been explored as potential MAO inhibitors for neurological disorders, the specific inhibitory profile of this compound has not been determined. nih.gov
COX-2 Inhibition
The scientific literature lacks any data on the potential for this compound to act as a selective or non-selective inhibitor of COX-2. nih.govmdpi.com The cyclooxygenase-inhibiting properties of this specific compound have not been investigated.
Sirtuin 6 (SIRT6) Activation (for related derivatives)
No research has been published concerning the ability of this compound or its closely related derivatives to activate SIRT6. The potential role of this compound in pathways modulated by sirtuins remains unknown.
Therapeutic Potential in Disease Models (Pre-clinical Stage)
Antineoplastic Investigations
There is no pre-clinical evidence to suggest that this compound has been evaluated as a potential antineoplastic agent. Studies on its efficacy in cancer cell lines or in vivo tumor models have not been published. While some indazole derivatives have been investigated as FLT3 inhibitors for acute myeloid leukemia, the activity of this compound in this or any other cancer-related context is undocumented. nih.gov
Antimicrobial Efficacy (Antibacterial, Antifungal)
The potential of this compound as an antimicrobial agent has not been explored in any published research. There are no studies reporting its activity against bacterial or fungal pathogens. While some 6-bromoindazole derivatives have been synthesized and assessed as potential antibiotic potentiators, this specific compound is not among them. nih.gov
Anti-inflammatory Response
Indazole derivatives have demonstrated notable anti-inflammatory properties in a variety of preclinical models. nih.govresearchgate.net The mechanisms underlying these effects are often multifactorial, involving the modulation of key inflammatory pathways.
A significant area of investigation has been the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which plays a crucial role in mediating inflammatory responses. nih.gov Studies on various indazole compounds have shown a concentration-dependent inhibition of COX-2. For instance, in one study, the IC₅₀ values for COX-2 inhibition by a series of indazoles ranged from 12.32 to 23.42 μM, with 5-aminoindazole (B92378) being a particularly potent inhibitor. nih.gov This suggests that the anti-inflammatory action of these compounds is, at least in part, due to their ability to suppress the production of pro-inflammatory prostaglandins.
Furthermore, the anti-inflammatory effects of indazole derivatives extend to the downregulation of pro-inflammatory cytokines. Research has shown that these compounds can inhibit the release of tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β), which are central mediators of the inflammatory cascade. nih.govcrimsonpublishers.com One well-known indazole derivative, benzydamine, has been shown to locally reduce the release of TNF-α and IL-1β from peripheral blood mononuclear cells. crimsonpublishers.com
The anti-inflammatory potential of indazole derivatives has also been demonstrated in vivo. In a carrageenan-induced hind paw edema model in rats, a standard model for acute inflammation, indazole and its derivatives significantly inhibited paw edema in a dose- and time-dependent manner. nih.gov For example, 5-aminoindazole produced a maximum inhibition of 83.09% at a dose of 100 mg/kg. nih.gov
Table 1: In Vitro Anti-inflammatory Activity of Selected Indazole Derivatives
| Compound | Target | IC₅₀ (μM) | Reference |
|---|---|---|---|
| Indazole | COX-2 | 18.54 | nih.gov |
| 5-Aminoindazole | COX-2 | 12.32 | nih.gov |
| 6-Nitroindazole | COX-2 | 23.42 | nih.gov |
Antioxidant Effects
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. Indazole derivatives have emerged as promising antioxidant agents, capable of scavenging free radicals and mitigating oxidative damage. researchgate.net
The antioxidant capacity of indazole compounds has been evaluated using various in vitro assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. researchgate.net In one study, a series of substituted N-hydrazinecarbothioamide indazoles demonstrated significant DPPH and ABTS radical scavenging potential, with IC₅₀ values in the low micromolar range, comparable to the standard antioxidant ascorbic acid. researchgate.net
The mechanism of antioxidant action is often attributed to the hydrogen-donating ability of the indazole nucleus, which can neutralize free radicals and terminate the chain reaction of oxidation. crimsonpublishers.com The presence of specific substituent groups on the indazole ring can further enhance this activity.
Table 2: Antioxidant Activity of Selected N-hydrazinecarbothioamide Indazole Derivatives
| Compound | DPPH Scavenging IC₅₀ (μM) | ABTS Scavenging IC₅₀ (μM) | Reference |
|---|---|---|---|
| Compound 1 | 2.11 ± 0.17 | 2.31 ± 0.06 | researchgate.net |
| Compound 2 | 2.51 ± 0.09 | 2.71 ± 0.12 | researchgate.net |
| Compound 3 | 2.22 ± 0.13 | 2.45 ± 0.09 | researchgate.net |
| Ascorbic Acid (Standard) | 2.02 ± 0.11 | 2.1 ± 0.07 | researchgate.net |
Neuroprotective Potential
The neuroprotective effects of indazole-based compounds represent a growing area of preclinical research, with implications for the treatment of neurodegenerative disorders. acs.orgnih.govsemanticscholar.orgnih.gov The structural similarities of indazoles to endogenous molecules that interact with biological systems in the brain may contribute to their therapeutic potential. nih.gov
Preclinical studies have explored the potential of indazole derivatives in models of neurodegenerative diseases like Alzheimer's and Parkinson's disease. Some 5-substituted indazole derivatives have been shown to act as inhibitors of cholinesterases and BACE1, enzymes implicated in the pathology of Alzheimer's disease. Furthermore, certain indazole derivatives have demonstrated neuroprotective effects against Aβ-induced cell death in human neuroblastoma SH-SY5Y cells. researchgate.net
The neuroprotective mechanisms of indazole compounds are thought to involve their anti-inflammatory and antioxidant properties, which can mitigate the neuronal damage associated with these conditions. researchgate.net For instance, some indazole analogs have shown the ability to reduce neuroinflammation in cellular models. nih.gov
Table 3: Neuroprotective Activity of Selected Indazole Derivatives
| Compound Class | Model | Observed Effect | Reference |
|---|---|---|---|
| 5-Substituted Indazoles | Aβ-induced cell death in SH-SY5Y cells | Neuroprotection | researchgate.net |
| Indazole Analogs | Cellular models of neuroinflammation | Reduction of neuroinflammation | nih.gov |
Other Investigational Areas
The therapeutic potential of the indazole scaffold extends beyond the aforementioned applications, with ongoing research into its efficacy against a range of other conditions.
Antiparasitic Activity: Indazole derivatives have shown promise as antiparasitic agents, with activity reported against various protozoan parasites. nih.govmdpi.comeurekaselect.com For example, 2-phenyl-2H-indazole and 2,3-diphenyl-2H-indazole derivatives have demonstrated potent activity against Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis, in some cases exceeding the potency of the standard drug metronidazole. mdpi.com Other studies have highlighted the in vitro activity of 5-nitroindazole (B105863) derivatives against Leishmania amazonensis. nih.gov The mechanism of action is still under investigation but may involve the inhibition of essential parasitic enzymes. mdpi.com
Table 4: In Vitro Antiparasitic Activity of Selected Indazole Derivatives
| Compound | Parasite | IC₅₀ (μM) | Reference |
|---|---|---|---|
| 2-(4-Chlorophenyl)-2H-indazole | E. histolytica | 0.23 ± 0.01 | mdpi.com |
| 2-(4-Chlorophenyl)-2H-indazole | G. intestinalis | 0.28 ± 0.02 | mdpi.com |
| 2-(4-Chlorophenyl)-2H-indazole | T. vaginalis | 0.15 ± 0.01 | mdpi.com |
| Metronidazole (Standard) | E. histolytica | 1.83 ± 0.09 | mdpi.com |
| Metronidazole (Standard) | G. intestinalis | 5.20 ± 0.21 | mdpi.com |
| Metronidazole (Standard) | T. vaginalis | 0.12 ± 0.01 | mdpi.com |
Anti-HIV Activity: The indazole nucleus is also being explored for its potential in developing novel anti-HIV agents. nih.gov Research has identified certain indazole derivatives that exhibit inhibitory activity against HIV-1. bohrium.comnih.gov While the potency may vary, these findings suggest that the indazole scaffold could serve as a starting point for the design of new antiretroviral drugs. bohrium.com
Antiarrhythmic Effects: Preclinical studies have indicated that some indazole derivatives possess antiarrhythmic properties. nih.gov The cardiovascular effects of these compounds are an area of active investigation, with the potential to address various cardiac conditions. nih.gov
Future Directions and Research Gaps
Development of More Efficient and Selective Synthetic Methodologies
While the synthesis of various substituted indazoles is well-documented, dedicated research into optimizing the production of 4-Bromo-6-fluoro-1H-indazol-3-amine is a critical first step. Current approaches often rely on multi-step sequences that may suffer from modest yields and the formation of regioisomers, necessitating complex purification procedures.
Furthermore, the development of scalable and cost-effective synthetic protocols is paramount for the eventual large-scale production required for extensive preclinical and clinical studies. A patent for the synthesis of the related compound 5-bromo-4-fluoro-1H-indazole, which starts from 3-fluoro-2-methylaniline (B146951) and proceeds through bromination, ring closure, and deprotection, highlights a potential pathway that could be adapted. google.com The exploration of flow chemistry, as opposed to traditional batch methods, could also offer significant advantages in terms of safety, efficiency, and scalability. researchgate.net
Table 1: Comparison of Synthetic Strategies for Related Indazole Derivatives
| Starting Material | Key Steps | Target Compound | Reported Advantages |
| 2,6-dichlorobenzonitrile (B3417380) | Regioselective bromination, heterocycle formation with hydrazine (B178648) | 7-bromo-4-chloro-1H-indazol-3-amine | Inexpensive starting material, no chromatography needed. nih.gov |
| 3-fluoro-2-methylaniline | Bromination, ring closure, deprotection | 5-bromo-4-fluoro-1H-indazole | Mild reaction conditions, high product yield. google.com |
| 5-bromo-2-fluorobenzonitrile (B68940) | Reflux with hydrazine hydrate (B1144303), Suzuki coupling | Substituted 1H-indazole-3-amine derivatives | High yield in the initial step. nih.gov |
Advanced Computational Studies for Predictive Design
To accelerate the drug discovery process, advanced computational studies are indispensable. Molecular docking and other in silico methods can provide profound insights into the potential biological targets of this compound and guide the rational design of its derivatives.
Future computational work should involve creating a comprehensive profile of this compound. This includes:
Molecular Docking: Screening this compound against a wide array of biological targets, particularly kinases, which are known to be modulated by indazole derivatives. Studies on other substituted indazoles have successfully used docking to identify potential interactions with the active sites of enzymes like aromatase, noting key binding interactions with residues such as Arg115 and Met374. derpharmachemica.com
Density Functional Theory (DFT) Calculations: To understand the electronic properties, reactivity, and spectroscopic characteristics of the molecule.
Quantitative Structure-Activity Relationship (QSAR) Studies: Once a series of derivatives is synthesized and tested, QSAR models can be developed to correlate structural features with biological activity, thereby guiding the synthesis of more potent and selective compounds. The effects of the bromo and fluoro substituents on the molecule's electronic and steric properties are of particular interest in such studies. nih.gov
These computational approaches will enable a more targeted and efficient drug design strategy, minimizing the need for extensive and costly high-throughput screening.
Exploration of Novel Biological Targets and Mechanisms
The indazole scaffold is a well-established pharmacophore found in numerous clinically approved drugs and investigational agents with diverse biological activities, including anti-tumor, anti-inflammatory, and antiviral properties. nih.gov The 1H-indazole-3-amine moiety, in particular, has been identified as an effective hinge-binding fragment for tyrosine kinases. nih.gov
A crucial area of future research is the systematic exploration of the biological targets of this compound and its derivatives. This should involve:
Broad-Spectrum Kinase Profiling: Given that many indazole derivatives are kinase inhibitors, screening against a comprehensive panel of kinases is a logical starting point. nih.gov The precursor, 6-Bromo-4-fluoro-1H-indazole, has been utilized in the preparation of PI3 kinase inhibitors. fluoromart.com
Cell-Based Assays: Evaluating the cytotoxic and anti-proliferative effects of the compound across a diverse range of cancer cell lines. Research on related indazole derivatives has demonstrated activity against cell lines for lung, chronic myeloid leukemia, prostate, and liver cancers. nih.gov
Mechanism of Action Studies: Once a promising biological activity is identified, detailed mechanistic studies will be necessary to elucidate how the compound exerts its effects. For example, related indazole derivatives have been shown to induce apoptosis by modulating key signaling pathways, such as the p53/MDM2 pathway.
The unique substitution pattern of this compound may confer selectivity for novel biological targets that have not yet been associated with the indazole scaffold.
Structure-Based Drug Design Initiatives
Building upon the insights gained from computational studies and biological screening, structure-based drug design will be instrumental in optimizing the therapeutic potential of this compound. This involves an iterative process of designing, synthesizing, and testing new analogues with improved potency, selectivity, and pharmacokinetic properties.
Key initiatives in this area should include:
Co-crystallization Studies: Obtaining the X-ray crystal structure of this compound or its derivatives in complex with their biological targets will provide a detailed understanding of the binding interactions at the atomic level.
Fragment-Based Drug Discovery: Utilizing the this compound core as a starting fragment and systematically building upon it to enhance interactions with the target protein.
Structure-Activity Relationship (SAR) Elucidation: A systematic exploration of how modifications at different positions of the indazole ring affect biological activity. For instance, the bromine and fluorine atoms can be substituted with other groups to probe the effects on binding affinity and selectivity. The role of fluorine substitution, in particular, is a key aspect of modern drug design. nih.gov
A focused structure-based design approach will be crucial for transforming this compound from a promising lead compound into a drug candidate with a desirable therapeutic profile.
Q & A
Q. Basic Characterization :
- 1H/13C NMR : Key signals include a broad singlet for NH2 protons (~5.5 ppm) and aromatic protons split by fluorine coupling (e.g., doublets at ~7.6–8.1 ppm) .
- GC-MS : Confirms molecular weight (e.g., m/z 230 for [M+H]+) and purity (>95%) .
Advanced Contradiction Resolution :
Discrepancies between NMR and MS data (e.g., unexpected adducts or impurities) are resolved via:
- qNMR Quantification : Determines purity by integrating diagnostic peaks against an internal standard.
- 2D NMR (COSY, HSQC) : Assigns proton-carbon correlations to distinguish regioisomers or confirm substitution patterns .
What reaction conditions optimize the yield of this compound, and how are byproducts minimized?
Q. Basic Optimization :
- Solvent Choice : 1-Butanol enhances solubility of hydrazine and intermediates, reducing side products.
- Stoichiometry : A 1:1.5 ratio of nitrile to hydrazine balances reactivity and minimizes excess reagent contamination .
Q. Advanced Byproduct Mitigation :
- Temperature Gradients : Slow heating (ramp to 120°C over 30 minutes) prevents exothermic decomposition.
- Post-Reaction Quenching : Adding ice water precipitates the product while dissolving unreacted hydrazine or salts. Washing with n-hexane removes hydrophobic impurities .
What biological assays are appropriate for evaluating the activity of this compound, and how are false positives avoided?
Q. Basic Assay Design :
- Enzymatic Inhibition (e.g., α-Glucosidase) : Adapt protocols from indazole derivatives by incubating the compound with enzyme and substrate (e.g., p-nitrophenyl glucopyranoside), measuring absorbance at 405 nm .
- Antioxidant Activity : Use DPPH radical scavenging assays with ascorbic acid as a positive control .
Q. Advanced Validation :
- Dose-Response Curves : Test concentrations from 1–100 µM to establish IC50 values.
- Counter-Screens : Rule out nonspecific effects (e.g., aggregation-based inhibition) using detergent (e.g., 0.01% Triton X-100) or thermal shift assays .
How can researchers address low solubility of this compound in biological assays?
Q. Basic Solubility Enhancement :
Q. Advanced Formulation :
- Nanoparticle Encapsulation : Prepare liposomal formulations using phosphatidylcholine/cholesterol (70:30 ratio) to improve bioavailability.
- pH Adjustment : Dissolve the compound in mildly acidic buffers (pH 4.5–5.5) if the amine group protonates .
What strategies validate the stability of this compound under storage and experimental conditions?
Q. Basic Stability Protocols :
Q. Advanced Degradation Analysis :
- LC-HRMS : Identify degradation products (e.g., dehalogenation or oxidation byproducts) using high-resolution mass spectrometry.
- Forced Degradation Studies : Expose the compound to UV light (254 nm), 40°C/75% RH, and acidic/alkaline conditions to profile stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
